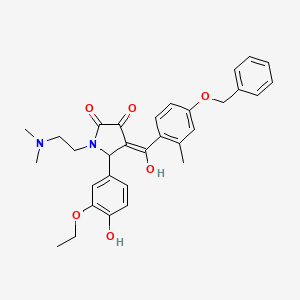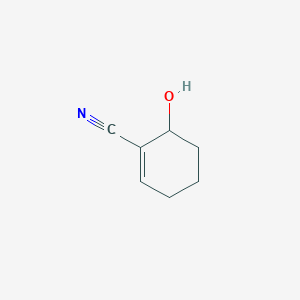![molecular formula C20H28O3 B12004017 (16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- “(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol” is a complex organic compound with a fused polycyclic structure.
- It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains two fused rings: a phenanthrene ring and a cyclopentane ring.
- The compound’s systematic name indicates its stereochemistry (16S) and the presence of a methoxy group at position 3 and hydroxyl groups at positions 16 and 17.
准备方法
Synthetic Routes: One synthetic route involves the palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes.
Reaction Conditions: The reaction tolerates various substituents on the alkynes and provides moderate yields.
Industrial Production: Industrial-scale production methods are not widely documented, but research continues to explore efficient and scalable routes.
化学反应分析
Reactivity: Phenanthrenone derivatives exhibit extended conjugation, planarity, and tunable energy gaps due to their fluorenone and phenanthrene backbones.
Common Reagents: Specific reagents for this compound are not well-established, but typical reactions include oxidation, reduction, and substitution.
科学研究应用
Chemistry: Phenanthrenone derivatives serve as electron-deficient π-building blocks for developing novel polycyclic aromatic hydrocarbons.
作用机制
- The exact mechanism by which phenanthrenone exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, but detailed information is scarce.
相似化合物的比较
- Phenanthrenone’s uniqueness lies in its combination of fluorenone and phenanthrene features. Similar compounds include other PAHs like anthracene, fluorene, and naphthalene.
属性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C20H28O3/c1-19-9-8-15-14-7-5-13(23-3)10-12(14)4-6-16(15)17(19)11-20(2,22)18(19)21/h5,7,10,15-18,21-22H,4,6,8-9,11H2,1-3H3/t15?,16?,17?,18?,19?,20-/m0/s1 |
InChI 键 |
OOVXZFCPCSVSEM-BROHZWGRSA-N |
手性 SMILES |
C[C@@]1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
规范 SMILES |
CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)
![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)

![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)
![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

